molecular formula C19H20N2O3S B2643589 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone CAS No. 851863-81-5

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone

Cat. No.: B2643589
CAS No.: 851863-81-5
M. Wt: 356.44
InChI Key: SZRYQGAIFKFRGJ-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a benzylthio group, an imidazole ring, and a methanone group attached to a dimethoxyphenyl group . These functional groups suggest that the compound could have interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms), a benzylthio group (a benzene ring attached to a sulfur atom), and a methanone group attached to a dimethoxyphenyl group (a benzene ring with two methoxy (OCH3) groups attached) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The imidazole ring, for example, is a part of many biologically active molecules and is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Facile Synthesis of Derivatives

The synthesis of novel derivatives incorporating thieno[2,3-b]-thiophene moieties, such as bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) and bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone), indicates the versatility of similar compounds in generating new chemical entities with potential for further evaluation in various fields including materials science and drug development (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).

Antioxidant and Antimicrobial Activities

Research into compounds with benzimidazole and imidazole frameworks often focuses on their biological activities. For instance, new derivatives synthesized and evaluated for antioxidant and antimicrobial activities demonstrate the potential of these compounds in pharmacological contexts. This includes the exploration of quantitative structure-activity relationships and molecular docking to better understand their mechanisms of action (Bassyouni et al., 2012).

Antiproliferative Activity and Cancer Research

The development of (1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors showcases the application of these compounds in cancer research. These conjugates, through their significant cytotoxicity against human cancer cell lines, underline the potential of such structures in the design of new anticancer agents (Mullagiri et al., 2018).

Synthesis and Physical Properties Exploration

The synthesis of novel poly(amide-ether)s bearing imidazole pendants and the study of their physical and optical properties reveal the utility of such compounds in materials science. These studies focus on solubility, film formation, thermal stability, and fluorescence, highlighting the diverse applications of imidazole derivatives beyond biological activity (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).

Mechanism of Action

Without specific context or research, it’s difficult to predict the exact mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, among others .

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-23-15-8-9-16(17(12-15)24-2)18(22)21-11-10-20-19(21)25-13-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRYQGAIFKFRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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